2,5-Bis(trifluoromethyl)quinolin-4-ol
Description
2,5-Bis(trifluoromethyl)quinolin-4-ol is a fluorinated quinoline derivative characterized by two trifluoromethyl (-CF₃) groups at positions 2 and 5 of the quinoline ring and a hydroxyl (-OH) substituent at position 4 (Figure 1). The incorporation of trifluoromethyl groups enhances lipophilicity, metabolic stability, and electronic properties, making this compound of interest in pharmaceutical and agrochemical research.
Properties
CAS No. |
35853-44-2 |
|---|---|
Molecular Formula |
C11H5F6NO |
Molecular Weight |
281.15 g/mol |
IUPAC Name |
2,5-bis(trifluoromethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C11H5F6NO/c12-10(13,14)5-2-1-3-6-9(5)7(19)4-8(18-6)11(15,16)17/h1-4H,(H,18,19) |
InChI Key |
DOCZCYFBVOIVFX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)NC(=CC2=O)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=CC2=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects: Trifluoromethyl vs. Methyl Groups
2,5,8-Trimethylquinolin-4-ol (C₁₂H₁₃NO, MW 187.24) serves as a key analogue, with methyl (-CH₃) groups at positions 2, 5, and 8. Compared to the target compound:
- Acidity: The -OH group in 2,5-bis(trifluoromethyl)quinolin-4-ol is more acidic due to the strong electron-withdrawing effect of -CF₃ groups, which stabilize the deprotonated form. In contrast, methyl groups are electron-donating, resulting in a less acidic hydroxyl group in the trimethyl derivative.
- Lipophilicity : The logP value of the trifluoromethylated compound is significantly higher due to the hydrophobic -CF₃ groups, enhancing membrane permeability and bioavailability.
- Synthetic Complexity : Introducing two -CF₃ groups requires specialized fluorination reagents or multi-step protocols, whereas methyl groups are simpler to install.
Table 1. Key Properties of Quinolin-4-ol Derivatives
Degradation and Stability: Comparison with Phenolic Derivatives
The degradation product 2-nitro-4-(trifluoromethyl)phenol (C₇H₄F₃NO₃, MW 207.11) highlights the stability of -CF₃ groups under biotic conditions. While structurally simpler than quinolin-4-ol derivatives, this compound demonstrates that trifluoromethylated aromatics resist enzymatic cleavage, suggesting similar persistence for this compound in environmental or biological systems.
Q & A
Q. What are the recommended synthetic routes for 2,5-bis(trifluoromethyl)quinolin-4-ol, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of trifluoromethyl-substituted precursors. For example, nitration of 2-trifluoromethylaniline derivatives followed by condensation with ketones or aldehydes under acidic conditions can yield quinoline scaffolds . Optimization requires monitoring reaction temperature (e.g., reflux in acetic acid) and stoichiometric ratios of reagents like DMF-DMA (dimethylformamide dimethyl acetal) to ensure regioselective trifluoromethyl group placement . Purity is enhanced via recrystallization in ethyl acetate or methanol .
Q. How can researchers confirm the purity and structural identity of this compound?
Combine chromatographic (HPLC with C18 columns, methanol/water mobile phase) and spectroscopic methods:
Q. What solvents are optimal for dissolving this compound in experimental settings?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or chlorinated solvents (dichloromethane). For biological assays, prepare stock solutions in DMSO (<1% v/v in final buffer) to avoid precipitation .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported melting points or spectroscopic profiles?
Single-crystal X-ray diffraction (using SHELXL ) provides definitive structural confirmation. For example, intermolecular hydrogen bonding (O–H···N) in the crystal lattice may explain discrepancies in melting points due to polymorphism. Refine data with ORTEP-3 to visualize thermal ellipsoids and validate bond angles/distances .
Q. What experimental strategies mitigate challenges in synthesizing this compound derivatives for structure-activity studies?
- Directed C–H Functionalization : Use palladium catalysts to introduce substituents at the 6- or 8-positions without disrupting the hydroxyl group .
- Protecting Groups : Temporarily protect the 4-hydroxyl with tert-butyldimethylsilyl (TBS) groups during halogenation or cross-coupling reactions .
Q. How can computational modeling predict the electronic effects of trifluoromethyl groups on this compound’s reactivity?
Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The electron-withdrawing trifluoromethyl groups increase quinoline ring electrophilicity, favoring nucleophilic attacks at the 3-position. Compare HOMO-LUMO gaps with non-fluorinated analogs to assess redox stability .
Q. What methodologies evaluate the compound’s potential biological activity, such as antimicrobial effects?
Q. How does hygroscopicity impact the handling and storage of this compound?
Store the compound in desiccators with silica gel under argon. Monitor moisture uptake via Karl Fischer titration. For long-term stability, lyophilize and store at -20°C in amber vials to prevent photodegradation .
Q. What spectroscopic techniques analyze substituent effects on the compound’s fluorescence properties?
- UV-Vis : Compare λmax shifts in different solvents (e.g., bathochromic shifts in polar solvents indicate π→π* transitions).
- Fluorescence Quenching : Titrate with metal ions (e.g., Cu²+) to study trifluoromethyl groups’ role in chelation .
Q. How can researchers assess the compound’s stability under acidic or basic conditions?
Conduct accelerated stability studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
